molecular formula C16H14BrNO3 B13606305 (S)-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid

(S)-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid

Cat. No.: B13606305
M. Wt: 348.19 g/mol
InChI Key: IFEXXHHSXLMJQK-AWEZNQCLSA-N
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Description

(2S)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID is an organic compound that belongs to the class of amino acids and derivatives This compound is characterized by the presence of a bromophenyl group and a phenylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID typically involves the reaction of 2-bromobenzoyl chloride with L-phenylalanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of (2S)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, forming a phenylpropanoic acid derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Phenylpropanoic acid derivatives.

    Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.

Scientific Research Applications

(2S)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, altering their activity. The phenylpropanoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(3-bromophenyl)formamido]-2-phenylacetic acid
  • (2S)-3-[(3-bromophenyl)formamido]-2-methylpropanoic acid

Uniqueness

(2S)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID is unique due to the specific positioning of the bromophenyl group and the phenylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

IUPAC Name

(2S)-2-[(2-bromobenzoyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C16H14BrNO3/c17-13-9-5-4-8-12(13)15(19)18-14(16(20)21)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19)(H,20,21)/t14-/m0/s1

InChI Key

IFEXXHHSXLMJQK-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2Br

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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